
tert-Butyl ((4-carbamoylpyridin-2-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester: is a complex organic compound with a unique structure that includes both pyridine and carbamate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 4-(aminocarbonyl)-2-pyridine with tert-butyl chloroformate under controlled conditions to form the desired ester. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: In medicine, the compound has potential applications as a drug precursor or intermediate. Its structural features may allow for the development of new pharmaceuticals with specific therapeutic effects.
Industry: In the industrial sector, [[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of [[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of enzymatic functions.
Comparación Con Compuestos Similares
Carbamic acid: A simpler analog with a basic carbamate structure.
Phenylcarbamate: Contains a phenyl group instead of a pyridine ring.
Ethyl carbamate: A related ester with an ethyl group.
Uniqueness: [[4-(Aminocarbonyl)-2-pyridinyl]methyl]carbamic acid 1,1-dimethylethyl ester is unique due to its combination of a pyridine ring and a carbamate ester. This structural feature imparts distinct chemical and biological properties, making it more versatile and functional compared to simpler carbamates.
Propiedades
Fórmula molecular |
C12H17N3O3 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-carbamoylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-7-9-6-8(10(13)16)4-5-14-9/h4-6H,7H2,1-3H3,(H2,13,16)(H,15,17) |
Clave InChI |
YIDKESRLSJVIDB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=NC=CC(=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


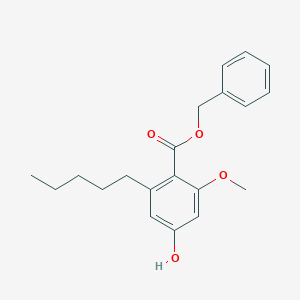
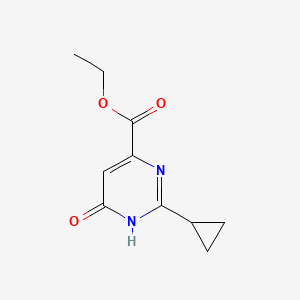
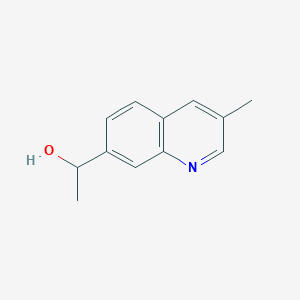
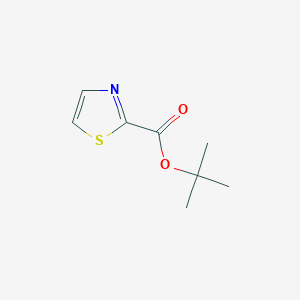

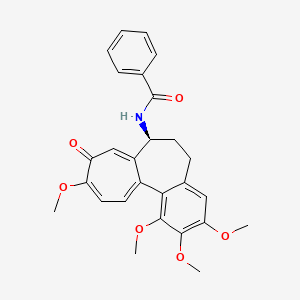
![2-Formylbenzo[b]thiophene-7-carbonitrile](/img/structure/B13974919.png)



![8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane](/img/structure/B13974947.png)



